molecular formula C16H12N4O2S2 B4668057 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B4668057
M. Wt: 356.4 g/mol
InChI Key: CNKWTNHYBORXCF-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features both benzothiazole and benzimidazole moieties. These structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.

    Formation of Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzothiazole and benzimidazole moieties through a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzimidazole moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

Uses in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
  • N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Uniqueness

The combination of benzothiazole and benzimidazole moieties in a single molecule may provide unique biological activities and chemical properties not found in the individual components.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c21-14(8-23-16-20-11-3-1-2-4-13(11)24-16)17-9-5-6-10-12(7-9)19-15(22)18-10/h1-7H,8H2,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKWTNHYBORXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

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